Cas no 842955-16-2 (1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol)

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butoxy-3-piperazin-1-ylpropan-2-ol
- 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
- AKOS000300898
- DB-363777
- 1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol
- AKOS017269465
- 1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol
- 842955-16-2
- 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol, AldrichCPR
-
- MDL: MFCD01016152
- Inchi: InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3
- InChI Key: YISICUIXWFCQGK-UHFFFAOYSA-N
- SMILES: CC(C)(C)OCC(CN1CCNCC1)O
Computed Properties
- Exact Mass: 216.184
- Monoisotopic Mass: 216.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 44.7Ų
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11048157-1g |
1-(tert-Butoxy)-3-(piperazin-1-yl)propan-2-ol |
842955-16-2 | 97% | 1g |
$545 | 2024-07-18 | |
TRC | T011555-50mg |
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol |
842955-16-2 | 50mg |
$ 100.00 | 2022-06-03 | ||
TRC | T011555-100mg |
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol |
842955-16-2 | 100mg |
$ 160.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016749-500mg |
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol |
842955-16-2 | 500mg |
3251CNY | 2021-05-07 | ||
Chemenu | CM376760-1g |
1-(tert-butoxy)-3-(piperazin-1-yl)propan-2-ol |
842955-16-2 | CM376760 | 1g |
$605 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016749-500mg |
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol |
842955-16-2 | 500mg |
3251.0CNY | 2021-07-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644941-1g |
1-(Tert-butoxy)-3-(piperazin-1-yl)propan-2-ol |
842955-16-2 | 98% | 1g |
¥8568.00 | 2024-07-28 |
1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol
1-Tert-Butoxy-3-Piperazin-1-Yl-Propan-2-Ol: A Comprehensive Overview
1-Tert-butoxy-3-piperazin-1-yl-propan-2-ol, also known by its CAS number CAS No. 842955-16-2, is a chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butoxy group and the hydroxyl group in its structure introduces additional functional diversity, making it a versatile molecule for further exploration.
The chemical structure of 1-tert-butoxy-3-piperazin-1-yl-propan-2-ol consists of a piperazine ring substituted at the 3-position with a propanol chain. The propanol chain is further substituted with a tert-butoxy group at the 1-position and a hydroxyl group at the 2-position. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, which can be advantageous in drug design and material synthesis. Recent studies have highlighted the potential of this compound as a building block for creating bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.
One of the most promising applications of CAS No. 842955-16-2 lies in its role as an intermediate in organic synthesis. Its ability to undergo various functional group transformations makes it a valuable precursor for constructing complex molecules. For instance, the tert-butoxy group can be readily replaced with other substituents, enabling the creation of derivatives with tailored properties. This flexibility has been exploited in recent research to develop novel inhibitors for kinases and other enzymes involved in disease pathways.
In terms of pharmacological activity, 1-tert-butoxy-3-piperazin-1-yl-propan-2-ol has shown potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate inflammatory signaling pathways, making it a candidate for treating conditions such as arthritis and neuroinflammation. Additionally, its ability to cross the blood-brain barrier suggests its potential utility in central nervous system disorders.
The synthesis of CAS No. 842955-16-2 involves multi-step reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies. These methods not only improve yield but also reduce waste, aligning with green chemistry principles.
In conclusion, 1-tert-butoxy-3-piperazin-1-y l-propan -2 -ol, or CAS No. 842955 -16 -2 , represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its structural features, combined with cutting-edge synthetic methodologies, position it as a key player in future research and development efforts.
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